3(2H)-Pyridazinone, 6-phenyl-5-(1-piperazinyl)-
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Overview
Description
6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core with a phenyl group and a piperazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.
Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution or through cross-coupling reactions such as Suzuki or Heck reactions.
Attachment of the Piperazine Moiety: The piperazine group can be introduced through nucleophilic substitution reactions, often using piperazine or its derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: Reduction reactions could target the pyridazinone core or the phenyl group.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the phenyl and piperazine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one and its derivatives may have various applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Potential use as probes or inhibitors in biochemical assays.
Medicine: Investigated for potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: Possible applications in the development of new materials or as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
6-Phenylpyridazin-3(2H)-one: Lacks the piperazine moiety.
5-(Piperazin-1-yl)pyridazin-3(2H)-one: Lacks the phenyl group.
6-Phenyl-5-(morpholin-1-yl)pyridazin-3(2H)-one: Contains a morpholine group instead of piperazine.
Uniqueness
6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one is unique due to the combination of the phenyl group and the piperazine moiety, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C14H20N4O |
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Molecular Weight |
260.33 g/mol |
IUPAC Name |
6-phenyl-5-piperazin-1-yldiazinan-3-one |
InChI |
InChI=1S/C14H20N4O/c19-13-10-12(18-8-6-15-7-9-18)14(17-16-13)11-4-2-1-3-5-11/h1-5,12,14-15,17H,6-10H2,(H,16,19) |
InChI Key |
NIBFSAAALPNOAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2CC(=O)NNC2C3=CC=CC=C3 |
Origin of Product |
United States |
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